1-(3-Bromo-5-fluorobenzyl)-4-methylpiperazine
CAS No.: 1428065-36-4
Cat. No.: VC3088259
Molecular Formula: C12H16BrFN2
Molecular Weight: 287.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1428065-36-4 |
---|---|
Molecular Formula | C12H16BrFN2 |
Molecular Weight | 287.17 g/mol |
IUPAC Name | 1-[(3-bromo-5-fluorophenyl)methyl]-4-methylpiperazine |
Standard InChI | InChI=1S/C12H16BrFN2/c1-15-2-4-16(5-3-15)9-10-6-11(13)8-12(14)7-10/h6-8H,2-5,9H2,1H3 |
Standard InChI Key | NNOWVILIPWXRQS-UHFFFAOYSA-N |
SMILES | CN1CCN(CC1)CC2=CC(=CC(=C2)Br)F |
Canonical SMILES | CN1CCN(CC1)CC2=CC(=CC(=C2)Br)F |
Introduction
Chemical Identity and Properties
1-(3-Bromo-5-fluorobenzyl)-4-methylpiperazine is characterized by a piperazine ring substituted with a methyl group at one nitrogen atom and a 3-bromo-5-fluorobenzyl group at the other. This chemical entity possesses several distinctive physical and chemical properties that contribute to its potential utility in various applications.
Basic Information
Property | Value |
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Chemical Name | 1-(3-Bromo-5-fluorobenzyl)-4-methylpiperazine |
CAS Number | 1428065-36-4 |
Molecular Formula | C₁₂H₁₆BrFN₂ |
Molecular Weight | 287.17 g/mol |
Physical State | Solid |
Storage Conditions | 2-8°C, sealed storage, away from moisture |
Structural Characteristics
The compound features a central piperazine ring with two substituents: a methyl group at position 4 and a 3-bromo-5-fluorobenzyl group at position 1. The presence of the two halogen atoms (bromine and fluorine) on the benzyl ring significantly influences the compound's physicochemical properties and potential biological interactions .
The bromine atom increases the lipophilicity of the molecule, while the fluorine atom contributes to metabolic stability. These halogen substituents can also create specific electronic effects that may enhance binding interactions with various biological targets.
Biological Activities
1-(3-Bromo-5-fluorobenzyl)-4-methylpiperazine exhibits several noteworthy biological activities that make it a compound of interest in pharmaceutical research.
Antimicrobial Properties
Preliminary investigations suggest that 1-(3-Bromo-5-fluorobenzyl)-4-methylpiperazine may possess antimicrobial activity against various pathogens. This property is consistent with other halogenated piperazine derivatives, which have demonstrated efficacy against both Gram-positive and Gram-negative bacteria.
Structure-Activity Relationships
Understanding the relationship between the structure of 1-(3-Bromo-5-fluorobenzyl)-4-methylpiperazine and its biological activities is crucial for optimizing its potential therapeutic applications.
Key Structural Features Affecting Activity
Structural Element | Potential Impact on Activity |
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Piperazine Ring | Provides a basic scaffold that can interact with various biological targets, particularly protein binding sites |
Methyl Group | Enhances lipophilicity and may influence receptor selectivity |
3-Bromo Substituent | Increases lipophilicity and may form halogen bonds with protein targets |
5-Fluoro Substituent | Improves metabolic stability and may enhance binding affinity through electronic effects |
Benzyl Linker | Provides conformational flexibility for optimal target binding |
Comparison with Related Compounds
Several structurally related compounds provide valuable insights into the structure-activity relationships of 1-(3-Bromo-5-fluorobenzyl)-4-methylpiperazine:
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1-(2-Bromo-4-fluorobenzyl)-4-methylpiperazine differs in the positions of the halogen substituents and may exhibit different biological activity profiles due to altered electronic and steric properties.
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(R)-1-(4-fluorobenzyl)-3-methylpiperazine contains only a fluorine substituent and has a chiral center, which may confer different stereoselectivity in biological interactions .
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Tert-butyl 4-(3-bromo-5-fluorobenzyl)piperazine-1-carboxylate represents a protected precursor that could be converted to our compound of interest through deprotection.
Current Research Gaps and Future Directions
Despite the potential significance of 1-(3-Bromo-5-fluorobenzyl)-4-methylpiperazine, several knowledge gaps remain that warrant further investigation.
Research Needs
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Comprehensive pharmacological profiling against diverse biological targets
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Detailed mechanistic studies to elucidate precise modes of action
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Structure-activity relationship studies with systematic variations of the halogen substituents
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Development of optimized synthetic routes with improved yields and purity
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Toxicological assessment to determine safety profiles for potential therapeutic applications
Emerging Research Trends
Recent advances in medicinal chemistry suggest several promising directions for future research on 1-(3-Bromo-5-fluorobenzyl)-4-methylpiperazine:
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Application of computational methods to predict target interactions and optimize binding properties
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Investigation of potential synergistic effects with established therapeutic agents
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Development of targeted delivery systems to enhance efficacy and reduce side effects
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Exploration of green chemistry approaches for more sustainable synthesis
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